1-Azabicyclo[5.2.0]non-4-en-9-one
Description
Properties
CAS No. |
241813-08-1 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-azabicyclo[5.2.0]non-4-en-9-one |
InChI |
InChI=1S/C8H11NO/c10-8-6-7-4-2-1-3-5-9(7)8/h1-2,7H,3-6H2 |
InChI Key |
FVLSPECQDJCCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CC=C1)CC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization vs. Rearrangement
- Cyclization (Method 1) avoids hazardous reagents but requires precise control of base strength and reaction time to prevent over-decomposition.
- Schmidt Reaction (Method 2) offers direct access to lactams but necessitates stringent safety protocols for HN₃ handling.
- Beckmann Rearrangement (Method 3) is versatile for lactam synthesis but may produce regioisomers depending on oxime geometry.
Side Reactions
- Competing elimination pathways in Method 1 can yield unsaturated byproducts.
- In Method 2, over-acidification may lead to iminium polymerization.
- Method 3 is sensitive to oxime stereochemistry, requiring pure starting materials to avoid mixed products.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[5.2.0]non-4-en-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions within the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
1-Azabicyclo[5.2.0]non-4-en-9-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[5.2.0]non-4-en-9-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural and Functional Group Variations
The table below highlights key structural differences, synthetic routes, and biological relevance of 1-Azabicyclo[5.2.0]non-4-en-9-one and related compounds:
Key Comparative Insights
Ring Size and Strain
- Smaller bicyclic systems (e.g., 1-azabicyclo[1.1.0]butanes) exhibit higher strain, enabling reactivity in strain-release amination , whereas the 5.2.0 system balances moderate strain with stability for β-lactam applications .
- The 2.2.2 system (quinuclidone) is rigid and less strained, making it suitable for conformational restriction in drug design .
Functional Group Impact
- Oxime vs. Enone: 2.2.1 oximes (e.g., muscarinic agonists) leverage oxime groups for receptor interactions, while enones in 5.2.0/6.2.0 systems may participate in conjugate additions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Azabicyclo[5.2.0]non-4-en-9-one, and how can experimental reproducibility be ensured?
- Methodological Answer : The compound is synthesized via bridged lactam formation, often using condensation reactions or intramolecular cyclization. For example, analogous methods involve ketone intermediates and stereochemical control through catalysts like Lewis acids . To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry), and characterize intermediates via NMR and HPLC. Include full experimental details in the main text for up to five compounds, with additional data in supplementary materials .
Q. How should researchers characterize the purity and structural identity of 1-Azabicyclo[5.2.0]non-4-en-9-one?
- Methodological Answer : Use a combination of / NMR, IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Purity is validated via HPLC (≥95% peak area) and elemental analysis. For novel derivatives, provide X-ray crystallography data or 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities .
Q. What are the key spectral benchmarks for this compound in peer-reviewed literature?
- Methodological Answer : Reference spectral databases (e.g., SciFinder, Reaxys) for NMR shifts (e.g., δ 3.2–3.8 ppm for bridgehead protons) and IR carbonyl stretches (~1700 cm). Compare with structurally similar bridged lactams, such as 1-Azabicyclo[4.2.1]nonan-9-one, to identify deviations caused by ring strain or substituents .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or reactivity of 1-Azabicyclo[5.2.0]non-4-en-9-one?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and predict regioselectivity in ring-opening reactions. Molecular docking studies can assess binding affinity for pharmacological applications. Validate computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic monitoring .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic effects like ring puckering. Use variable-temperature NMR to probe conformational exchange. Alternatively, employ isotopic labeling (e.g., ) or solid-state NMR to clarify assignments. Cross-validate with computational spectroscopy (e.g., GIAO method) .
Q. How does the bridge size (5.2.0) influence the compound’s reactivity compared to smaller bicyclic analogs?
- Methodological Answer : Compare kinetic stability and ring-opening pathways with analogs like 1-Azabicyclo[3.2.0]heptanes. Conduct competition experiments under acidic/basic conditions, monitoring products via GC-MS. Computational analysis (e.g., NBO charges) can reveal strain energy differences impacting reactivity .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : Screen for antimicrobial activity via MIC assays against Gram-positive/negative strains. For neurological targets (e.g., acetylcholine receptors), use radioligand binding assays. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC) .
Data Presentation & Ethical Compliance
Q. How should researchers present complex datasets (e.g., kinetic studies) while adhering to journal guidelines?
- Methodological Answer : Use tables to summarize rate constants () and Arrhenius parameters (, ). Place raw data (e.g., time-concentration curves) in supplementary materials. Follow Beilstein Journal guidelines: avoid duplicating figures in text, and cite original spectral data repositories .
Q. What ethical considerations apply when publishing studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
